molecular formula C11H16N2O4S B2968552 Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate CAS No. 302964-01-8

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate

Cat. No. B2968552
CAS RN: 302964-01-8
M. Wt: 272.32
InChI Key: HFYFUEBSUSRJIV-UHFFFAOYSA-N
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Description

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C11H16N2O5 .


Synthesis Analysis

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate can be achieved from 2-AMINO-OXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER and Di-tert-butyl dicarbonate . In the crystal of the title compound, molecules are linked via pairs of N—H…N hydrogen bonds to form inversion dimers. The dimers are linked by a weak C—H…O interaction to form chains propagating along direction .


Molecular Structure Analysis

The molecular structure of Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is characterized by a molecular formula of C11H16N2O5 . In the crystal of the title compound, molecules are linked via pairs of N—H…N hydrogen bonds to form inversion dimers. The dimers are linked by a weak C—H…O interaction to form chains propagating along direction .


Physical And Chemical Properties Analysis

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate has a molecular weight of 256.26 . The compound has a melting point of >300°C and a density of 1.263±0.06 g/cm3 .

Scientific Research Applications

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate: , also known as ETHYL 2-BOC-AMINOTHIAZOLE-5-CARBOXYLATE, is a compound with several potential applications in scientific research. Here is a comprehensive analysis focusing on six unique applications:

Biochemical Reagent

This compound is used as a biochemical reagent, which can be utilized in life science-related research as a biological material or organic compound .

Crystallography

In crystallography, the compound forms molecules that are linked via pairs of N—H…N hydrogen bonds to form inversion dimers. These dimers are further linked by weak C—H…O interactions to form chains, which is significant in the study of molecular and crystal structures .

Organic Synthesis

It serves as an intermediate in organic synthesis processes, particularly in the synthesis of more complex chemical compounds .

Protected Amino Acid Derivative

As a protected amino acid derivative, it is used in peptide synthesis where the protecting group (tert-butoxycarbonyl) shields functional groups from undesired side reactions .

Medicinal Chemistry

The compound may be used in medicinal chemistry for the design and development of new pharmaceuticals, leveraging its thiazole ring structure which is a common motif in drug molecules .

Chemical Education

It can be used for educational purposes in academic institutions to teach students about chemical reactions and synthesis involving thiazole derivatives .

Chemsrc - Ethyl 2-aminothiazole-5-carboxylate CORE - Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate Sigma-Aldrich - Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate Sigma-Aldrich - Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate VWR - Ethyl-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate 98% J-STAGE - Highly Diastereoselective Synthesis

Safety and Hazards

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is classified as an irritant and should be handled with care. It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-5-16-8(14)7-6-12-9(18-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYFUEBSUSRJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952657
Record name Ethyl 2-{[tert-butoxy(hydroxy)methylidene]amino}-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate

CAS RN

302964-01-8
Record name Ethyl 2-{[tert-butoxy(hydroxy)methylidene]amino}-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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